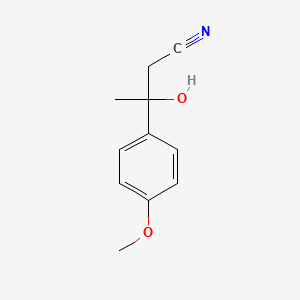

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is a chemical compound with the CAS Number: 600735-58-8 . It has a molecular weight of 191.23 and its IUPAC name is 3-hydroxy-3-(4-methoxyphenyl)butanenitrile . It is in the form of an oil .

Molecular Structure Analysis

The InChI code for 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is 1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is an oil-like substance stored at room temperature . It has a molecular weight of 191.23 .Scientific Research Applications

Synthesis of Chiral Auxiliaries and Planar-Chiral Metallocenes

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is involved in the synthesis of complex chiral compounds, such as (3S)-4-methoxybutane-1,3-diol, which serves as an auxiliary for the creation of planar-chiral metallocenes. This process includes steps like isomerically pure acetal formation, O-methylation, and hydrolysis to yield diol (S)-4, further utilized in synthesizing planar-chiral ferrocene derivatives (Geisler & Helmchen, 2006).

Enzymatic Resolution and Synthesis of Bioactive Compounds

Another application is the lipase-catalyzed enantiomer separation of related compounds to synthesize bioactive molecules like (R)-GABOB and (R)-carnitine hydrochloride. This method demonstrates the potential of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating optically pure substances through enzymatic resolution, followed by chemical reactions for generating significant pharmacological agents (Kamal, Khanna, & Krishnaji, 2007).

Photovoltaic Research

In the field of renewable energy, derivatives of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile are explored for their role in polymer solar cells. Studies focusing on regioregular poly(3-hexylthiophene) (RR-P3HT) based devices highlight the impact of annealing on the performance, suggesting that these compounds may influence the efficiency and stability of solar cells, thereby contributing to advancements in photovoltaic technologies (Li, Shrotriya, Yao, & Yang, 2005).

Biosynthetic Pathways for Chemical Production

Research has also been conducted on the design and construction of non-natural pathways for producing 1,2,4-butanetriol from glucose, using malate as an intermediate. This innovative approach signifies the potential of utilizing 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating biosynthetic routes for the production of important chemicals from renewable resources, thus reducing reliance on petroleum-based feedstocks (Li, Cai, Li, & Zhang, 2014).

Alcohol Dehydrogenase Inhibition

In the biomedical field, derivatives related to 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile have been investigated for their ability to inhibit liver alcohol dehydrogenase. This research provides insights into the development of potential therapeutic agents for the treatment of alcohol-related disorders, showcasing the diverse applications of this compound in medicinal chemistry (Chadha, Leidal, & Plapp, 1985).

properties

IUPAC Name |

3-hydroxy-3-(4-methoxyphenyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNKLKNTAAMQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)

![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)